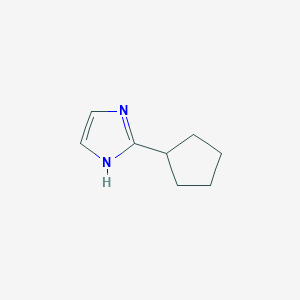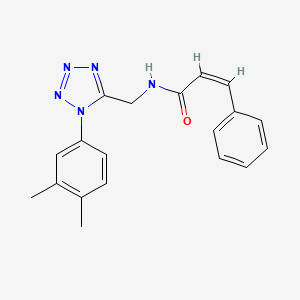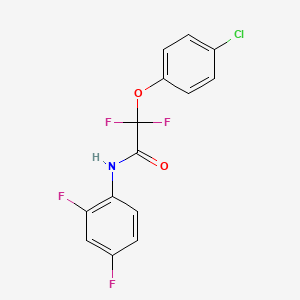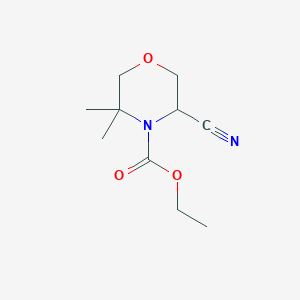![molecular formula C12H12ClN3O B2799522 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol CAS No. 2200541-85-9](/img/structure/B2799522.png)
2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” were not found, similar compounds have been synthesized through nucleophilic aromatic substitution reactions . For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized by reacting 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Molecular Structure Analysis
The InChI code for a similar compound, 2-[(2-chloro-4-quinazolinyl)amino]ethanol, is 1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) .Physical And Chemical Properties Analysis
The compound is a powder . Its melting point is between 185-186 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cyclobutane Derivatives Synthesis
Research by Robinson, Cronin, and Jones (1997) explored cyclobutane derivatives' synthesis through a novel tandem carbolithiation/cyclization sequence. This process involved organolithium reagents and was followed by hydrolyzing the products to obtain substituted cyclobutanones, which might be relevant to the synthesis of compounds like 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol (Robinson, Cronin, & Jones, 1997).
Antimicrobial Activities
Patel and Shaikh (2011) synthesized new compounds related to this compound and evaluated their antimicrobial activities. Their findings indicate that certain derivatives exhibit good activity compared to standard drugs, suggesting potential applications in antimicrobial treatments (Patel & Shaikh, 2011).
Cycloaddition Applications
Anebouselvy and Ramachary (2018) discussed the use of similar compounds in various cycloadditions, including [2+2]- and [3+2]-cycloadditions. These processes are crucial for creating structurally complex cyclobutanes and other frameworks, highlighting the chemical versatility of this compound and its derivatives (Anebouselvy & Ramachary, 2018).
Intramolecular Amination
Skvorcova, Grigorjeva, and Jirgensons (2017) researched intramolecular amination to produce cyclobutane derivatives, a process potentially applicable to this compound. Their work focused on achieving high diastereoselectivity, leading to the exclusive formation of trans-cyclobutane derivatives, which could be transformed into N-Boc-protected cyclobutane-based amino alcohols (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Novel Synthesis Approaches
Callingham, Blum, and Pavé (2015) described a high-yielding, one-step synthesis of 2-chloroquinazolin-4-ols, which could be extended to the synthesis of related compounds like this compound. This method involves using thiophosgene and can be applied to aminothioamides, amino acids, and fused heterocycle derivatives (Callingham, Blum, & Pavé, 2015).
Biological Profile Analysis
Research by Giardiná et al. (1996) on the enantiomers of cyclazosin, a compound structurally related to this compound, revealed its potential as a potent competitive alpha 1B-adrenoceptor antagonist. This study could provide insights into the biological profiling of similar compounds (Giardiná et al., 1996).
Antimalarial and Antitrypanosomal Activity
Glans et al. (2012) synthesized organometallic analogues of chloroquine, including compounds similar to this compound. Their research showed promise in developing new antimalarial agents capable of overcoming resistance to traditional drugs like chloroquine, indicating a potential application in treating malaria and trypanosomiasis (Glans et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The future directions for the study and application of “2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol” and similar compounds could involve further exploration of their potential biological activities. Given the diverse set of biological activities exhibited by quinazoline and quinazolinone derivatives , these compounds could be investigated as potential therapeutic agents for various diseases.
Wirkmechanismus
Target of Action
The primary target of 2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol is currently unknown. Quinazoline derivatives have been found to inhibit ulk1, an autophagy initiation kinase, which plays a role in the development and progression of non-small cell lung cancer (nsclc) .
Mode of Action
It’s possible that it interacts with its target in a similar way to other quinazoline derivatives, which inhibit ulk1 .
Biochemical Pathways
Inhibition of ulk1 by quinazoline derivatives can affect autophagy, a cellular process involved in the degradation and recycling of cytoplasmic constituents .
Pharmacokinetics
The compound’s molecular weight (22366) and physical form (powder) suggest that it may have good bioavailability .
Eigenschaften
IUPAC Name |
2-[(6-chloroquinazolin-4-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-7-1-2-9-8(5-7)12(15-6-14-9)16-10-3-4-11(10)17/h1-2,5-6,10-11,17H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEXJWBZDZDENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=C2C=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2799445.png)

![3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one](/img/no-structure.png)
![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)

![5-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2799451.png)
![2-[[4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2799452.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)
![N-(5-(2-oxo-2-(pyridin-3-ylamino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2799456.png)



